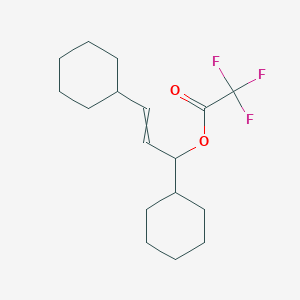
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is an organic compound characterized by the presence of cyclohexyl groups and a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate typically involves the esterification of 1,3-dicyclohexylprop-2-en-1-ol with trifluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Aplicaciones Científicas De Investigación
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dicyclohexylprop-2-en-1-yl acetate
- 1,3-Dicyclohexylprop-2-en-1-yl propionate
- 1,3-Dicyclohexylprop-2-en-1-yl butyrate
Uniqueness
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and enhanced reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
918545-46-7 |
|---|---|
Fórmula molecular |
C17H25F3O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,3-dicyclohexylprop-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C17H25F3O2/c18-17(19,20)16(21)22-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h11-15H,1-10H2 |
Clave InChI |
XICABYVSOHGNDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C=CC(C2CCCCC2)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


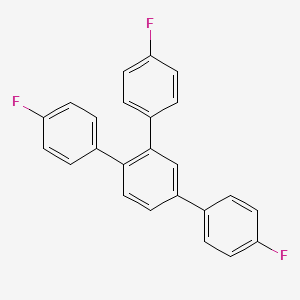
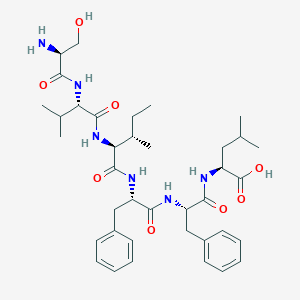
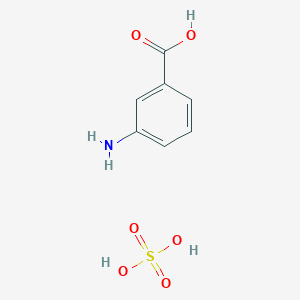

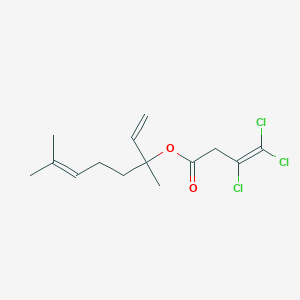
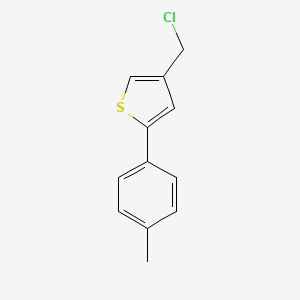
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
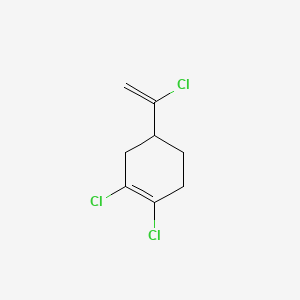
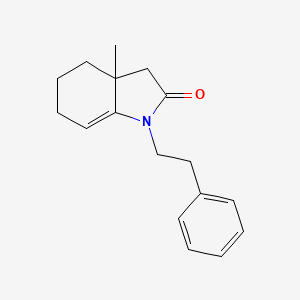
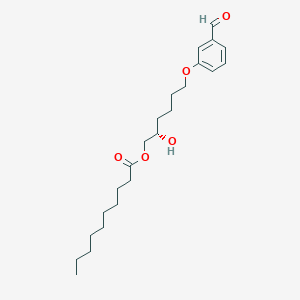
![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
